molecular formula C16H15N3OS B11763751 4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11763751
M. Wt: 297.4 g/mol
InChI Key: DZMHRAOKADUTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is an organic compound that features a triazole ring, a phenol group, and a mercapto group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is unique due to the combination of the triazole ring, phenol group, and mercapto group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3OS/c1-10-4-3-5-14(11(10)2)19-15(17-18-16(19)21)12-6-8-13(20)9-7-12/h3-9,20H,1-2H3,(H,18,21)

InChI Key

DZMHRAOKADUTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.